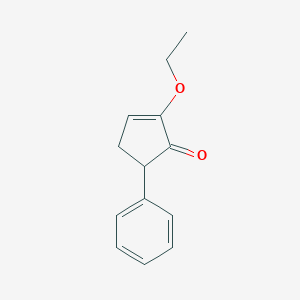
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is an organic compound that belongs to the class of sulfonyl-substituted acrylonitriles. This compound is characterized by the presence of a tert-butylsulfonyl group and an ethoxy group attached to an acrylonitrile backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile typically involves the reaction of tert-butylsulfonyl chloride with ethoxyacrylonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(tert-Butylsulfonyl)-3-methoxyacrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-chloroacrylonitrile: Contains a chloro group instead of an ethoxy group.
2-(tert-Butylsulfonyl)-3-phenoxyacrylonitrile: Features a phenoxy group in place of the ethoxy group.
Uniqueness
2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile is unique due to the combination of its tert-butylsulfonyl and ethoxy groups, which confer specific reactivity and properties. The ethoxy group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile in various chemical environments.
Propiedades
Número CAS |
175201-67-9 |
|---|---|
Fórmula molecular |
C9H15NO3S |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-tert-butylsulfonyl-3-ethoxyprop-2-enenitrile |
InChI |
InChI=1S/C9H15NO3S/c1-5-13-7-8(6-10)14(11,12)9(2,3)4/h7H,5H2,1-4H3 |
Clave InChI |
UEZQDEIGENVNHG-UHFFFAOYSA-N |
SMILES |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
SMILES canónico |
CCOC=C(C#N)S(=O)(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3R)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B68846.png)

![Methyl 3-[(1H-pyrrol-1-yl)methyl]benzoate](/img/structure/B68850.png)

![1-(5,7-diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione](/img/structure/B68853.png)


![Methyl 2-[(3-amino-3-thioxopropyl)thio]acetate](/img/structure/B68857.png)

